molecular formula C15H25N3O2 B7455688 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B7455688
M. Wt: 279.38 g/mol
InChI Key: WCDXTARBTPHRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione, also known as MPDD, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to act as a GABA-A receptor modulator. This means that it enhances the activity of the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety, convulsions, and pain.
Biochemical and Physiological Effects:
6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which leads to the enhancement of the GABAergic system. This system plays a role in the regulation of anxiety, convulsions, and pain. 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is that it has been shown to have a high degree of selectivity for the GABA-A receptor. This means that it is less likely to interact with other neurotransmitter receptors, which can lead to unwanted side effects. However, one limitation of using 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments is that it has not yet been extensively studied in humans, and its safety profile is not fully understood.

Future Directions

There are several future directions for research on 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione. One area of interest is the development of new drugs based on the structure of 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione. Another area of interest is the study of the compound's effects on different neurotransmitter systems, which may lead to the development of new treatments for various neurological disorders. Additionally, further research is needed to fully understand the safety profile of 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione and its potential side effects.

Synthesis Methods

The synthesis of 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been achieved using different methods, including the reaction of 6-methyl-3-piperidinone with ethyl cyanoacetate, followed by the reaction with hydrazine hydrate and formaldehyde. Another method involves the reaction of 6-methyl-3-piperidinone with ethyl cyanoacetate, followed by the reaction with hydrazine hydrate and acetic anhydride. These methods have been used to produce 6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione with high yields and purity.

Scientific Research Applications

6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

6-methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-12-7-3-4-8-15(12)13(19)18(14(20)16-15)11-17-9-5-2-6-10-17/h12H,2-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDXTARBTPHRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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